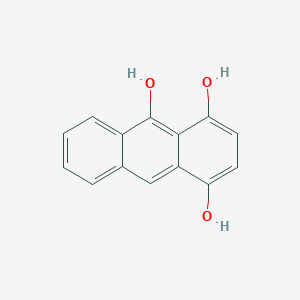

Anthracene-1,4,9-triol

Description

Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Sciences

Anthracene and its derivatives are of considerable interest in modern chemistry due to their unique electronic and photophysical properties. beilstein-journals.org These compounds are utilized in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors, as well as in the synthesis of dyes and pigments. ontosight.airroij.com In medicinal chemistry, the planar structure of the anthracene nucleus makes it a valuable scaffold for designing molecules that can interact with biological targets like DNA. rroij.com The versatility of the anthracene framework allows for the synthesis of a diverse array of derivatives with tailored properties for specific applications. numberanalytics.commdpi.com

Overview of Anthracene Triols in Organic Chemistry Research

Anthracene triols, which are anthracene molecules substituted with three hydroxyl groups, represent a specific subclass of hydroxylated PAHs. The position of the hydroxyl groups on the anthracene core significantly influences the molecule's reactivity and potential applications. Research into anthracene triols often focuses on their synthesis, characterization, and the exploration of their chemical and biological activities. While less common than their diol or tetraol counterparts, anthracene triols are important for understanding structure-activity relationships within the broader family of hydroxylated PAHs.

Scope of Current Academic Inquiry into Anthracene-1,4,9-triol and Related Structures

Current academic inquiry into this compound is limited, with more research available for the closely related and commercially significant Anthracene-1,4,9,10-tetraol (B146207). guidechem.comchemicalbook.com Research on related structures, such as other hydroxylated anthracenes and their quinone counterparts, provides valuable insights into the potential properties and reactivity of this compound. Studies on anthracene derivatives often involve their synthesis from corresponding anthraquinones and the investigation of their photochemical and biological properties. beilstein-journals.orgbeilstein-journals.org The exploration of these related compounds helps to build a more comprehensive understanding of the chemical landscape to which this compound belongs.

Interactive Data Table: Properties of Anthracene and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Anthracene | 120-12-7 | C₁₄H₁₀ | 178.23 | ~218 | 340 (sublimes) |

| Anthracene-1,4,9,10-tetraol | 476-60-8 | C₁₄H₁₀O₄ | 242.23 | 151 | ~500 |

| 9,10-Anthracenedione (Anthraquinone) | 84-65-1 | C₁₄H₈O₂ | 208.21 | 286 | 377 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

115374-35-1 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

anthracene-1,4,9-triol |

InChI |

InChI=1S/C14H10O3/c15-11-5-6-12(16)13-10(11)7-8-3-1-2-4-9(8)14(13)17/h1-7,15-17H |

InChI Key |

YQRUUHKQJNQERQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=CC=C(C3=C2O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for Anthracene 1,4,9 Triol

Direct Synthetic Pathways to Anthracene-1,4,9-triol

Direct pathways involve the modification of an existing anthracene (B1667546) framework. These methods are often challenging due to the reactivity of the anthracene core, particularly at the C9 and C10 positions, which can lead to a mixture of products.

The direct installation of three hydroxyl groups onto an anthracene molecule in a specific 1,4,9-pattern is not a well-documented transformation. The primary challenge lies in achieving the desired regioselectivity. The central ring of anthracene is highly reactive, but directing substituents to the outer rings at specific positions while also functionalizing the C9 position is a formidable synthetic hurdle.

One hypothetical approach could involve a multi-step functionalization sequence. For instance, starting with a pre-functionalized anthracene, such as 9,10-dibromoanthracene (B139309), could serve as a platform for introducing other groups. beilstein-journals.org A sequence of bromination, substitution, and oxidation reactions might be envisioned. Research on the functionalization of 9,10-dibromoanthracene has led to the synthesis of precursors like 2,9,10-tribromo-1,4-dihydroanthracene-1,4-diol, which, through a series of steps including oxidation, can yield functionalized anthracene-1,4-diones. beilstein-journals.org This demonstrates that the 1,4-positions can be functionalized, but achieving the triol structure would require further selective manipulation and deprotection steps.

Given the difficulties of direct, one-pot functionalization, multi-step sequences are a more plausible, albeit still theoretical, direct approach. rsc.orglibretexts.org Such a strategy would rely on the sequential introduction of hydroxyl groups, likely using protecting groups to control the regioselectivity of each step.

A conceptual multi-step synthesis could start with 9-anthrone, the keto-tautomer of 9-hydroxyanthracene. The existing hydroxyl group at C9 could be protected, followed by attempts to introduce functionality at the C1 and C4 positions. This might involve electrophilic substitution reactions, although these typically lack the required regioselectivity on the anthracene core. A more controlled method would be necessary, potentially involving directed metalation or other advanced organic techniques. The development of multi-step continuous-flow systems has enhanced the ability to construct complex molecules through sequential transformations, which could be applied to such a synthetic challenge. rsc.org

Indirect Synthetic Routes and Precursor Utilization

Indirect routes, which involve building the anthracene skeleton from simpler molecules already bearing the required functional groups (or their precursors), often provide better control over the final substitution pattern.

A classic indirect method for constructing the anthracene core is the Diels-Alder reaction. In a strategy aimed at producing this compound, a suitably substituted naphthoquinone could serve as the dienophile. For example, a reaction between a diene and a juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivative could theoretically form the basic tricyclic structure with hydroxyl groups at positions that would correspond to C4 and C9 in the final anthracene product. Subsequent functionalization would still be required to introduce the C1 hydroxyl group, followed by aromatization.

Research on the one-step synthesis of 1,4-dimethyl-9,10-anthraquinone from 1,4-naphthoquinone (B94277) and 2,4-hexadiene (B1165886) showcases the viability of the Diels-Alder approach to building the anthracene core, although it also highlights potential issues like the formation of dihydro derivatives and tarry byproducts. researchgate.net A similar strategy for a triol would require starting materials with hydroxyl or protected hydroxyl groups, significantly increasing the complexity of the reaction.

The reduction of anthraquinones is a common and effective method for preparing substituted anthracenes. The anthraquinone (B42736) precursor protects the reactive C9 and C10 positions, allowing for more controlled substitution on the outer rings. The final step is the reduction of the quinone moiety to yield the anthracene derivative.

The logical precursor for this compound via this method would be 1,4,9-trihydroxyanthraquinone . However, the synthesis of this specific precursor is not readily found in the literature. Therefore, research on analogous, more accessible polyhydroxyanthraquinones provides the best insight into how such a synthesis might be achieved.

Quinizarin (B34044) (1,4-dihydroxyanthracene-9,10-dione) is a well-known and commercially available anthraquinone that serves as an excellent model for the 1,4-dihydroxy portion of the target molecule. wikipedia.org Its synthesis and reactions are well-documented, providing a template for potential routes to the desired trihydroxyanthraquinone precursor.

One of the main industrial syntheses of Quinizarin involves the reaction of phthalic anhydride (B1165640) with 4-chlorophenol, followed by hydrolysis. wikipedia.org An alternative, though less efficient, route is the reaction of phthalic anhydride with hydroquinone (B1673460). wikipedia.org

Table 1: Example Synthesis of Quinizarin

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Phthalic anhydride, p-Chlorophenol | wikipedia.org |

| Catalyst/Solvent | Sulfuric acid, Boric acid | [ ] |

| Reaction | Condensation followed by hydrolysis | wikipedia.org |

| Product | Quinizarin (1,4-Dihydroxyanthraquinone) | wikipedia.org |

With Quinizarin as a starting point, a hypothetical pathway to this compound would require the introduction of a third hydroxyl group at the C9 position to form 1,4,9-trihydroxyanthraquinone. This is a challenging step, as reactions on the central quinone ring are complex. However, studies on the reactivity of anthraquinones show that reactions at the C9 position, such as additions to the carbonyl group, are possible. thieme-connect.de

The final and most critical step would be the reduction of the hypothetical 1,4,9-trihydroxyanthraquinone. This reduction can be modeled on the well-established reduction of Quinizarin to its leuco form, Anthracene-1,4,9,10-tetraol (B146207). This reaction is typically carried out using a reducing agent like sodium dithionite (B78146) under inert conditions. google.com

Table 2: Analogous Reduction of Quinizarin

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Quinizarin | google.com |

| Reducing Agent | Sodium dithionite | google.com |

| Conditions | 80°C, 16 hours, under Nitrogen | google.com |

| Product | Leuco-quinizarin (Anthracene-1,4,9,10-tetraol) | google.com |

By analogy, the reduction of 1,4,9-trihydroxyanthraquinone under similar conditions would be expected to reduce the C10-carbonyl and tautomerize the C9-hydroxyl/C9-keto system to yield the aromatic this compound. The Marschalk reaction, which involves the reduction of hydroxyanthraquinones to their leuco forms in the presence of an aldehyde, further illustrates that the manipulation of these systems under reductive conditions is a viable synthetic strategy. colab.ws Research has also been conducted on reacting polyhydroxyanthraquinones like 1,4,5-trihydroxyanthraquinone (B1223134) with amines, demonstrating that the core structure is amenable to further functionalization. google.com

Reductive Synthesis from Anthraquinones and Related Diones

Controlled Reduction Strategies for this compound Derivatives

A primary and effective route to obtaining hydroxylated anthracenes is the reduction of the corresponding anthraquinone precursors. thieme-connect.de For this compound, the logical precursor is 1,4,9-trihydroxyanthracene-9,10-dione . The synthesis of this specific trihydroxyanthraquinone can be envisioned through a regioselective Friedel-Crafts acylation, a cornerstone reaction in the industrial production of anthraquinone derivatives. sci-hub.se This would typically involve the reaction of a substituted phthalic anhydride with a substituted phenol (B47542) or hydroquinone derivative in the presence of a Lewis acid.

Once the 1,4,9-trihydroxyanthraquinone precursor is obtained, its reduction to the target triol is the critical step. The central quinone moiety must be reduced without affecting the hydroxyl groups or the aromaticity of the outer rings. Several methods are applicable for this transformation, ranging from classical chemical reductions to modern chemoenzymatic processes.

Chemical reduction methods often employ reducing agents that are selective for quinones. A common approach is the use of sodium dithionite (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in an aqueous or alcoholic medium. researchgate.net These reagents can efficiently reduce the quinone to the corresponding hydroquinone (diol), which in this case would yield the target this compound. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) or nickel catalyst, is another established method for reducing anthraquinones. google.com The conditions for these reactions must be carefully controlled to prevent over-reduction of the aromatic rings.

Chemoenzymatic reductions offer high selectivity under mild conditions. Enzymes such as polyhydroxyanthracene reductases (PHARs), often found in fungi, can catalyze the regio- and stereoselective reduction of polyhydroxyanthraquinones. researchgate.netresearchgate.net These enzymatic systems typically require a cofactor like NADPH, and the initial reduction of the anthraquinone to its hydroquinone form (e.g., with sodium dithionite) is often necessary for the enzyme to act. researchgate.net

Table 1: Plausible Conditions for the Reduction of 1,4,9-Trihydroxyanthraquinone

| Method | Reductant/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Chemical | Sodium Borohydride (NaBH₄) / Sodium Dithionite (Na₂S₂O₄) | Water, Ethanol | Room Temperature | A mild and efficient method for generating the hydroquinone form. researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C or Ni | Ethanol, Toluene (B28343) | Elevated temperature and pressure | Requires careful control to avoid over-reduction of the aromatic system. google.com |

| Chemoenzymatic | Polyhydroxyanthracene Reductase (PHAR) + NADPH | Aqueous Buffer | pH 7-8, Room Temperature | Offers high selectivity; may require initial non-enzymatic reduction to the hydroquinone. researchgate.netresearchgate.net |

Derivatization from Other Hydroxylated Anthracenes

Synthesizing this compound can also be approached by modifying existing hydroxylated anthracene cores. This involves either the addition of a hydroxyl group to a diol or the selective removal of one from a tetraol.

A logical tetraol precursor is Anthracene-1,4,9,10-tetraol , also known as leucoquinizarin. nih.gov The synthesis of the target triol from this tetraol would require the selective dehydroxylation of the C10 hydroxyl group. This is a challenging transformation, as the hydroxyl groups at the 9- and 10-positions (the meso positions) have different reactivity compared to those on the outer rings. Selective protection of the 1, 4, and 9-hydroxyl groups followed by deoxygenation of the C10 hydroxyl group and subsequent deprotection would be a potential, albeit lengthy, pathway.

Alternatively, the synthesis could commence from an anthracene diol. Starting with Anthracene-1,4-diol (the reduced form of quinizarin), a selective hydroxylation at the C9 position would be required. While chemical methods for such regioselective C-H hydroxylation are difficult, biocatalytic approaches show significant promise. Ring-hydroxylating dioxygenase enzymes, found in various bacteria, are known to catalyze the dihydroxylation of polycyclic aromatic hydrocarbons (PAHs) with high regioselectivity. nih.govresearchgate.net It is conceivable that a suitably engineered dioxygenase could perform a mono-hydroxylation at the activated C9 position of a diol substrate.

The direct positional isomerization of hydroxyl groups on a stable aromatic scaffold like anthracene is an energetically unfavorable and rarely observed process. The robustness of the aromatic system and the strength of the carbon-oxygen bonds prevent simple migration of hydroxyl groups around the rings under normal conditions.

However, rearrangements can be induced under specific, often harsh, conditions. For instance, the Claisen rearrangement of an allyl ether derivative of a hydroquinone can lead to a new substitution pattern, although this is an intramolecular rearrangement of an introduced group rather than a direct isomerization of existing hydroxyls. thieme-connect.de In the context of polyhydroxyanthraquinones, tautomerism is a well-studied phenomenon. researchgate.net This involves the migration of protons between the hydroxyl and carbonyl oxygens, leading to an equilibrium of different quinone structures (e.g., 1,10-quinone vs. 9,10-quinone). While this does not change the substitution pattern on the fully aromatic anthracene core, it highlights the mobility of protons and the electronic flexibility within the oxidized system, which can influence reactivity in subsequent steps.

Theoretical studies and investigations into related polycyclic systems suggest that acid- or base-catalyzed migrations (e.g., the Fries or Jacobsen rearrangements) could potentially be forced, but would likely suffer from low yields and a lack of selectivity, leading to complex mixtures of isomers. Therefore, such strategies are generally not considered synthetically viable for the controlled production of a specific isomer like this compound.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers sophisticated tools that could be applied to construct the this compound framework with greater precision, particularly through metal-catalyzed reactions and regioselective cycloadditions.

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds. biotrans2019.com Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful methods for forming C-C and C-O bonds. A plausible strategy for this compound could involve the synthesis of a 1,4,9-trihaloanthracene, followed by a triple palladium-catalyzed hydroxylation to introduce the three hydroxyl groups simultaneously or sequentially. researchgate.net

More advanced C-H activation and functionalization reactions offer a more atom-economical approach. Catalysts based on palladium, rhodium, or copper can direct the selective installation of functional groups onto the anthracene core. beilstein-journals.org For example, a rhodium-catalyzed oxidative coupling could be used to construct the anthracene skeleton from simpler precursors in a way that installs oxygen functionalities at the desired positions. beilstein-journals.org

Table 2: Representative Metal Catalysts for Anthracene Synthesis and Functionalization

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Phosphine Ligand | C-O Cross-Coupling (Hydroxylation) | Conversion of aryl halides/triflates to phenols. | researchgate.net |

| Rhodium(I) or (III) Complexes | Oxidative Annulation / C-H Activation | Construction of the anthracene skeleton from naphthyl derivatives and alkynes. | beilstein-journals.org |

| Gold(I) Chloride (AuCl) | Intramolecular Cyclization | Cyclization of diiodoethynylterphenyls to form dibenzo[a,h]anthracenes. | beilstein-journals.org |

| Palladium(II) / Silver(I) Oxidant | C-H Arylation / Cyclization | One-pot synthesis of anthracenes from o-tolualdehydes and aryl iodides. | beilstein-journals.org |

Regioselective Synthesis of Anthracene Triols

Achieving the specific 1,4,9-substitution pattern requires a high degree of regiocontrol, which can often be best achieved by constructing the ring system from appropriately substituted acyclic or monocyclic precursors. The Diels-Alder reaction is an exceptionally powerful tool for this purpose, allowing for the formation of the core cyclohexene (B86901) ring of the future anthracene with predictable regiochemistry. royalsocietypublishing.orgresearchgate.net

A potential retrosynthetic analysis for 1,4,9-trihydroxyanthraquinone (the precursor to the target triol) points to a Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and a substituted naphthoquinone. For instance, the reaction between 5-hydroxy-1,4-naphthoquinone (juglone) and a diene bearing a hydroxyl or protected hydroxyl group at the 2-position could, after oxidation, yield a 1,4,9-trihydroxyanthraquinone. The regioselectivity of Diels-Alder reactions involving juglone derivatives is well-studied and is often controlled by hydrogen bonding and frontier molecular orbital interactions, which can be tuned by the substituents on both the diene and the dienophile. nih.gov Lewis acid catalysts can also be employed to enhance both the rate and the regioselectivity of the cycloaddition. nih.gov

An alternative regioselective method is the Friedel-Crafts acylation between a substituted benzene (B151609) and a substituted phthalic anhydride. sci-hub.se To obtain the 1,4,9-substitution pattern, one might react 3-hydroxyphthalic anhydride with hydroquinone in the presence of AlCl₃/NaCl melt. This reaction, however, can often lead to mixtures of isomers that require separation. sci-hub.se

Stereoselective Synthesis of Anthracene Derivatives

Stereoselectivity in the synthesis of anthracene derivatives is often achieved by controlling the stereochemistry of a saturated or partially saturated precursor, such as a tetrahydroanthracene, before a final aromatization step. This approach allows for the precise spatial arrangement of substituents.

A notable example is the efficient and stereoselective synthesis of brominated anthracene derivatives, which serve as versatile intermediates for further functionalization. beilstein-journals.orgnih.gov The process can begin with 9,10-dibromoanthracene, which undergoes selective bromination to yield hexabromotetrahydroanthracene precursors. Silver ion-assisted solvolysis of these precursors can proceed with high stereoselectivity. For instance, the solvolysis of hexabromotetrahydroanthracene (6) can produce specific stereoisomers of 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes (7 and 8) and the corresponding 1,4-diol (17). beilstein-journals.orgnih.gov The subsequent base-promoted aromatization of these stereochemically defined intermediates affords functionally rich tribromo-1-methoxyanthracenes or, after further steps, tribromoanthracene-1,4-diones. beilstein-journals.orgnih.gov This control over the stereoisomeric forms of the intermediates is crucial as it dictates the final structure and properties of the functionalized anthracene product. beilstein-journals.org

Table 1: Key Steps in a Stereoselective Synthesis Route to Functionalized Anthracene Precursors This table is based on data from a study on the selective synthesis of brominated 1,4-anthraquinones. beilstein-journals.orgnih.gov

| Step | Starting Material | Reagents/Conditions | Product(s) | Key Outcome |

| 1 | Hexabromotetrahydroanthracene (6) | Silver (I) ion-assisted solvolysis | 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracenes (7, 8) | Stereoselective formation of dimethoxy derivatives. beilstein-journals.orgnih.gov |

| 2 | Hexabromotetrahydroanthracene (6) | Silver (I) ion-assisted solvolysis | 2,3,9,10-Tetrabromo-1,2,3,4-tetrahydroanthracene-1,4-diol (17) | Stereoselective formation of the corresponding diol. beilstein-journals.orgnih.gov |

| 3 | Diol (17) | Sodium methoxide (B1231860) in THF | 2,9,10-tribromo-1,4-dihydroanthracene-1,4-diol (27) | Base-promoted reaction generating a key diol intermediate. beilstein-journals.org |

| 4 | Diol (27) | Pyridinium chlorochromate (PCC) | 2,9,10-tribromoanthracene-1,4-dione (28) | Oxidation to the target anthraquinone derivative in high yield (90%). beilstein-journals.org |

Isolation and Purification Protocols in Academic Synthesis

The isolation and purification of anthracene derivatives from reaction mixtures are critical steps to obtain materials of high purity for characterization and further use. A combination of techniques is typically employed, tailored to the specific properties of the target compound and the impurities present. atamanchemicals.com

Extraction and Basic Workup: The initial workup of a reaction mixture often involves liquid-liquid extraction. After quenching the reaction, the mixture is typically diluted with an organic solvent, such as diethyl ether or ethyl acetate, and washed with water or brine to remove inorganic salts and water-soluble reagents. beilstein-journals.orgnsf.gov The organic layer is then dried over an anhydrous agent like sodium sulfate (B86663) before the solvent is removed under reduced pressure. beilstein-journals.org For anthracene derivatives found in natural sources, initial extraction is performed with solvents chosen based on the polarity of the target compounds; nonpolar solvents isolate aglycones, while polar solvents extract more soluble glycosides. kaznu.kz

Chromatography: Chromatography is the most powerful and widely used method for the purification of anthracene derivatives in academic research.

Column Chromatography: This is the workhorse technique for separating compounds on a preparative scale. Silica (B1680970) gel and alumina (B75360) are the most common stationary phases. beilstein-journals.orgatamanchemicals.comscispace.com A solvent system (eluent) of appropriate polarity is chosen to move the components down the column at different rates. Gradient elution, where the polarity of the solvent mixture is gradually increased, is often used to effectively separate compounds with a wide range of polarities. scispace.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. It is also used to check the purity of fractions collected from the column. beilstein-journals.orgscispace.com

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analysis, HPLC is often employed, particularly for separating complex mixtures or closely related isomers of anthracene glycosides. kaznu.kz

Crystallization: Recrystallization is a classic and effective method for purifying solid crystalline compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. atamanchemicals.com Upon cooling, the compound crystallizes out, leaving impurities behind in the solvent. Common solvents for recrystallizing anthracene derivatives include ethanol, toluene, hexane (B92381), and cyclohexane. atamanchemicals.com The choice of solvent is critical and can be used to selectively crystallize the desired product from a mixture of closely related compounds, such as separating anthracene from phenanthrene (B1679779) and carbazole. google.com

Sublimation: For non-polar, thermally stable compounds like anthracene itself, vacuum sublimation is an excellent purification technique. It is particularly effective for removing non-volatile or colored impurities. atamanchemicals.com

Table 2: Common Purification Techniques for Anthracene Derivatives in Academic Synthesis This table summarizes data from multiple sources on standard laboratory purification methods. beilstein-journals.orgatamanchemicals.comkaznu.kzscispace.comgoogle.com

| Technique | Principle | Typical Application | Example(s) |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases. | Initial removal of inorganic salts and highly polar/nonpolar impurities post-reaction. | Washing a diethyl ether solution of a crude product with water. beilstein-journals.org |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina). | Primary method for separating reaction products from starting materials and byproducts. | Separation of brominated anthracene derivatives using a silica gel column with a hexane eluent. beilstein-journals.org |

| Crystallization | Difference in solubility of a compound in a solvent at different temperatures. | Final purification of solid products to obtain high-purity material. | Recrystallization of anthracene from toluene or cyclohexane; selective crystallization from 1,4-dioxane. atamanchemicals.comgoogle.com |

| Thin-Layer Chromatography (TLC) | Analytical separation on a small scale to assess purity and guide preparative methods. | Monitoring reaction progress and identifying fractions from column chromatography. | Using silica gel TLC plates to monitor the separation of anthraquinones. scispace.com |

| Sublimation | Phase transition of a solid directly to a gas, followed by condensation back to a solid. | Purification of volatile solids, especially for removing non-volatile impurities. | Vacuum sublimation of anthracene to remove impurities like anthraquinone and carbazole. atamanchemicals.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Separation of complex mixtures of closely related compounds, such as anthracene glycosides. kaznu.kz |

Advanced Spectroscopic Characterization and Structural Elucidation of Anthracene 1,4,9 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For a molecule such as Anthracene-1,4,9-triol, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl groups, which generally increase the electron density on the aromatic rings, leading to upfield shifts (lower ppm values) compared to unsubstituted anthracene (B1667546). libretexts.orgopenstax.org Protons on the same ring as a hydroxyl group will be more shielded than those on the unsubstituted ring.

The hydroxyl protons themselves would likely appear as broad singlets, and their chemical shift would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic region would display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 6.5 - 8.0 | d, t, m |

| Hydroxyl O-H | Variable (e.g., 4.0 - 7.0) | br s |

Note: The chemical shifts are estimates and can vary based on solvent and other experimental conditions. 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The presence of hydroxyl groups significantly influences the chemical shifts of the attached carbons (ipso-carbons), causing them to appear at lower field (higher ppm values) compared to the unsubstituted carbons. careerendeavour.com The chemical shifts of other carbons in the rings are also affected, though to a lesser extent.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial in distinguishing between methine (CH) and quaternary (C) carbons.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-OH | 140 - 160 |

| Aromatic C-H | 100 - 130 |

| Aromatic Quaternary C | 120 - 140 |

Note: These are approximate ranges. The exact chemical shifts would need to be determined experimentally.

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments are essential. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in the COSY spectrum would identify which aromatic protons are adjacent to each other, allowing for the tracing of the proton connectivity within each aromatic ring. youtube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule. youtube.com

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous assignment of all proton and carbon chemical shifts for this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent features would be the O-H stretching vibrations of the hydroxyl groups and the C-H and C=C stretching vibrations of the aromatic rings.

A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations would appear as a series of sharp bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings would give rise to a set of absorptions in the 1650-1450 cm⁻¹ range. Additionally, C-O stretching and O-H bending vibrations would be expected in the fingerprint region (below 1400 cm⁻¹).

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1650 - 1450 |

| C-O | Stretching | 1260 - 1000 |

| O-H | Bending | 1440 - 1395 |

High-resolution IR absorption spectroscopy, often performed on cold, isolated molecules in the gas phase, provides a more detailed view of the vibrational structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nasa.gov Such studies on PAHs have revealed that the 3 µm region (around 3300 cm⁻¹), corresponding to C-H stretching vibrations, is complex and influenced by anharmonicity. universiteitleiden.nl

For a hydroxylated PAH like this compound, high-resolution IR spectroscopy would not only resolve the fine structure of the aromatic C-H stretching bands but would also provide detailed information about the O-H stretching vibrations. The exact frequencies of the O-H stretches can be sensitive to the position of the hydroxyl group on the aromatic framework and any intramolecular hydrogen bonding that may occur. The study of cyano-substituted PAHs has shown that substitutions can lead to unique, identifiable features in the high-resolution IR spectrum. astrobiology.com A similar detailed analysis of hydroxylated anthracenes would be invaluable for understanding their structure and electronic properties.

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy provides a window into the photophysical behavior of this compound, detailing how the molecule interacts with light. The arrangement of hydroxyl groups on the anthracene framework significantly influences its absorption and emission characteristics compared to the parent anthracene molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The parent compound, anthracene, is known for its characteristic absorption spectrum resulting from π-π* transitions within its conjugated aromatic system, typically showing several distinct vibrational bands. researchgate.netnist.gov The introduction of three hydroxyl (-OH) groups at the 1, 4, and 9 positions to form this compound is expected to significantly modify this spectrum.

Hydroxyl groups act as powerful auxochromes, meaning they can alter the absorption wavelength and intensity. Their lone-pair electrons can participate in resonance with the anthracene ring's π-system, effectively extending the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Consequently, a bathochromic shift (red shift) to longer wavelengths is anticipated for the primary absorption bands compared to unsubstituted anthracene. libretexts.org Furthermore, the presence of non-bonding electrons on the oxygen atoms allows for n-π* transitions, which typically appear as weaker absorption bands at longer wavelengths than the intense π-π* transitions. mdpi.com The specific absorption maxima (λmax) would be sensitive to solvent polarity.

Table 1: Representative UV-Vis Absorption Data for Anthracene and Related Derivatives This table presents typical absorption maxima for anthracene to illustrate the expected spectral region for this compound.

| Compound | Solvent | Absorption Maxima (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| Anthracene | Cyclohexane | 356, 375 | 9,700 at 356.2 nm |

| Anthracene | Water | ~250 | Not specified |

| 9,10-Disubstituted Anthracenes | THF | Varies (e.g., 340-450) | Varies |

Fluorescence and Emission Spectroscopy

Anthracene and its derivatives are renowned for their strong fluorescence, making them valuable in applications like organic light-emitting diodes (OLEDs). nih.gov The fluorescence of this compound is governed by the de-excitation of its excited electronic states. Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1) and subsequently relaxes to the ground state (S0) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Table 2: Typical Fluorescence Properties of Anthracene Derivatives This table provides example fluorescence data to contextualize the expected properties of this compound.

| Compound | Solvent | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Anthracene | Cyclohexane | 350 | 380, 400, 425 | 0.36 |

| Anthracene | Ethanol | Not specified | Not specified | 0.27 |

| 9,10-Diphenylanthracene (B110198) (solid) | - | Not specified | Blue & Green regions (Exciton & Excimer) | Not specified |

Time-Resolved Emission Spectroscopy for Excited-State Dynamics

Time-resolved emission spectroscopy measures the decay of fluorescence intensity over time, typically on a picosecond to nanosecond timescale. This provides critical information about the lifetime of the excited state and the rates of various de-excitation processes, both radiative (fluorescence) and non-radiative. For this compound, this technique can elucidate the kinetics of competing pathways such as ESIPT, intersystem crossing to the triplet state, and internal conversion. rsc.org

In concentrated solutions or solid-state forms, anthracene derivatives can form aggregates where excited-state molecules (excitons) can interact. nih.gov Time-resolved studies can track the dynamics of these excitons, including their diffusion and subsequent trapping into lower-energy "excimer" states, which are excited-state dimers that emit at longer wavelengths. nih.gov The analysis of transient signals helps determine the rate constants for these processes, offering a detailed picture of the molecule's behavior after light absorption. rsc.orgrsc.org

Table 3: Illustrative Excited-State Lifetimes for Anthracene Systems Data presented here are for related systems to indicate the typical timescales involved.

| System | Excited-State Process | Typical Timescale |

|---|---|---|

| 9,10-Diphenylanthracene (in aggregates) | Exciton to Excimer Relaxation | Sub-nanosecond |

| Anthracene-Aniline Dyads | Exciplex Formation | Picoseconds to Nanoseconds |

| General Anthracene Derivatives | Fluorescence Lifetime (τ) | Nanoseconds (e.g., 1-20 ns) |

UV Synchrotron Radiation Linear Dichroism Spectroscopy

UV Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy is a powerful technique for determining the polarization of electronic transitions within a molecule. peerj.com The method involves aligning the molecules in a stretched polymer sheet and measuring their differential absorption of linearly polarized light, parallel and perpendicular to the alignment axis. researchgate.net Synchrotron radiation is used as a high-flux light source, enabling measurements deep into the vacuum UV region. peerj.com

For a planar molecule like this compound, this technique can experimentally determine the orientation of the transition dipole moment for each absorption band. This information is crucial for verifying the assignments of electronic transitions predicted by quantum chemical methods, such as time-dependent density functional theory (TD-DFT). peerj.comresearchgate.net Studies on the related compound anthralin (B1665566) have successfully used SRLD to assign over a dozen spectral features to specific computed electronic transitions, providing a definitive map of the molecule's excited states. peerj.com

Table 4: Example of Data Obtainable from SRLD Spectroscopy for an Anthracene Derivative (Anthralin) This table illustrates how SRLD helps assign electronic transitions.

| Wavenumber (cm⁻¹) | Energy (eV) | Transition Assignment (S₀ → Sₙ) | Predicted Polarization |

|---|---|---|---|

| ~26,000 | 3.22 | S₀ → S₁ | In-plane (y-axis) |

| ~38,000 | 4.71 | S₀ → S₄ | In-plane (z-axis) |

| ~45,000 | 5.58 | S₀ → S₈ | In-plane (y-axis) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and deducing its structure from fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF is a soft ionization technique particularly well-suited for non-volatile and thermally fragile molecules like this compound. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Pulsed laser irradiation desorbs and ionizes the matrix, which then gently transfers charge to the analyte molecules, primarily forming singly charged molecular ions [M]+ or protonated molecules [M+H]+. nih.gov These ions are then accelerated into a field-free drift tube, and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.

For anthracenic compounds, matrices such as 9-nitroanthracene (B110200) have been shown to be effective. researchgate.net The primary peak in the MALDI-TOF spectrum of this compound would correspond to its molecular ion, allowing for precise mass determination. The molecular formula C₁₄H₁₀O₃ gives a monoisotopic mass of approximately 226.0630 Da.

Fragmentation can also occur, providing valuable structural information. The breakdown of the molecular ion is often governed by the stability of the resulting fragments. libretexts.org For this compound, characteristic fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals.

Common Fragmentation Pathways:

Loss of a hydroxyl radical: [M - •OH]+

Loss of water: [M - H₂O]+•

Loss of carbon monoxide: [M - CO]+•, a common fragmentation for phenols and quinones.

Cleavage of the aromatic ring system: Resulting in smaller aromatic fragment ions.

Table 5: Predicted Key Ions in the MALDI-TOF Mass Spectrum of this compound

| Ion | Formula | Predicted m/z (Da) | Description |

|---|---|---|---|

| [M]+• | [C₁₄H₁₀O₃]+• | 226.06 | Molecular Ion |

| [M+H]+ | [C₁₄H₁₁O₃]+ | 227.07 | Protonated Molecular Ion |

| [M-OH]+ | [C₁₄H₉O₂]+ | 209.06 | Loss of a hydroxyl radical |

| [M-H₂O]+• | [C₁₄H₈O₂]+• | 208.05 | Loss of water |

| [M-CO]+• | [C₁₃H₁₀O₂]+• | 198.07 | Loss of carbon monoxide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and purity assessment of volatile and semi-volatile organic compounds, including hydroxylated derivatives of anthracene. For a compound like this compound, GC-MS analysis would typically involve a derivatization step, often silylation, to increase its volatility and thermal stability, making it amenable to gas chromatographic separation. gcms.cz

The gas chromatograph separates the derivatized triol from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the chromatographic column, serves as a primary identifier. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern provide a molecular fingerprint, confirming the identity and elucidating the structure of the analyte.

In the case of a trimethylsilyl (B98337) (TMS) ether derivative of this compound, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the derivatized molecule. The fragmentation pattern would likely involve the loss of methyl groups (CH₃), trimethylsilanol (B90980) (TMSO-H), and potentially rearrangements influenced by the positions of the hydroxyl groups on the anthracene core. The fragmentation of dihydrodiol derivatives of other benz[a]anthracenes has been shown to yield key distinguishing features in their mass spectra, a principle that would apply to anthracene triols as well. nih.gov

Table 1: Predicted GC-MS Data for Derivatized this compound

| Parameter | Predicted Value/Characteristic |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| Expected Molecular Ion (M+) | [M + 3(Si(CH₃)₃) - 3H]⁺ |

| Key Fragment Ions | [M - CH₃]⁺, [M - Si(CH₃)₃]⁺, [M - OSi(CH₃)₃]⁺ |

| Instrumentation | High-resolution capillary GC column coupled to a quadrupole or time-of-flight (TOF) mass spectrometer |

The purity of an this compound sample can be determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks. Modern GC-MS systems offer high sensitivity, allowing for the detection of trace impurities. gcms.czmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound like this compound.

While the specific crystal structure of this compound has not been reported in the searched literature, the analysis of related anthracene derivatives provides a strong basis for predicting its solid-state behavior. The crystal packing of anthracene and its derivatives is largely governed by a balance of van der Waals forces, π-π stacking interactions, and, in the case of hydroxylated compounds, hydrogen bonding.

Studies on other substituted anthracenes, such as 9,10-anthracenediol, reveal how the position and nature of substituents influence the crystal lattice. nih.govwikipedia.org For instance, the introduction of hydroxyl groups would lead to the formation of a hydrogen-bonding network, significantly impacting the melting point, solubility, and electronic properties of the crystal. The planarity of the anthracene core often leads to herringbone or slipped-stack packing motifs.

The general procedure for X-ray crystal structure analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Table 2: Representative Crystallographic Data for Related Anthracene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| Anthracene | Monoclinic | P2₁/a | Herringbone packing, no hydrogen bonding | researchgate.net |

| 9,10-Dihydroanthracene | Orthorhombic | Pnma | Non-planar structure, weaker intermolecular forces | wikipedia.org |

| 9,10-Anthracenediol | Not specified | Not specified | Potential for intermolecular hydrogen bonding | nih.govwikipedia.org |

| Anthracene-styrene-substituted m-carborane | Monoclinic | P2₁/c | Complex packing influenced by bulky substituents | rsc.org |

This table provides a comparative overview of the crystallographic data for related compounds to illustrate the principles of solid-state structural determination for anthracene derivatives.

The structural information obtained from X-ray crystallography is complementary to the data from spectroscopic techniques like GC-MS, providing a complete picture of the molecule's identity, purity, and solid-state architecture. The precise knowledge of the crystal structure is fundamental for materials science applications and for understanding the structure-property relationships of functional organic molecules.

Quantum Chemical and Computational Investigations of Anthracene 1,4,9 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hi.is It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined as a functional of its ground state electron density. hi.is This approach is widely used for optimizing molecular geometries and calculating electronic properties.

Ground State Conformations and Energetics

The ground state geometry of Anthracene-1,4,9-triol is determined by the interplay of the planar anthracene (B1667546) core and the steric and electronic effects of the three hydroxyl (-OH) substituents. Computational optimizations, typically performed using functionals like B3LYP, are used to find the lowest energy conformation. nih.gov

For hydroxyl-substituted polycyclic aromatic hydrocarbons, intramolecular hydrogen bonding plays a critical role in stabilizing the ground state structure. In this compound, a significant intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group at the C1 position and the oxygen of the hydroxyl group at the C9 position. This interaction helps to enforce the planarity of the system. nih.gov Studies on the related compound 1,4-dihydroxyanthraquinone (1,4-HAQ) show that such hydrogen bonds are crucial in defining the molecular structure and photophysical behavior. nih.gov The relative zero-point–corrected energy (ZPE) values from these calculations are used to identify the most stable isomers. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic transitions of a molecule. researchgate.net A smaller gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.netnih.gov

DFT calculations are highly effective for determining the energies of these frontier orbitals. researchgate.net For the parent anthracene molecule, the HOMO and LUMO are π-orbitals distributed across the aromatic system. researchgate.net The introduction of substituents significantly alters these orbitals.

The table below, based on data from related anthracene derivatives, illustrates how different substituents affect the HOMO-LUMO energy gap. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene | -5.45 | -1.95 | 3.50 |

| Anthraquinone (B42736) (electron-withdrawing groups) | -6.84 | -3.51 | 3.33 |

| Diaminoanthracene (electron-donating groups) | -4.85 | -1.63 | 3.22 |

For this compound, the three electron-donating hydroxyl groups are expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted anthracene. This reduction in the energy gap suggests that this compound would be more reactive and absorb light at a longer wavelength than anthracene itself. researchgate.net

Substituent Effects on Electronic Properties

The introduction of functional groups onto an aromatic core can profoundly alter its electronic properties. rsc.org The hydroxyl (-OH) groups in this compound act as electron-donating substituents. This effect can be quantified using parameters like the Hammett constant, where negative values signify electron-donating ability. mdpi.com

Excited-State Properties and Photochemical Mechanism Elucidation

Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science and photochemistry. researchgate.netsioc-journal.cn Computational methods, particularly TD-DFT, are essential for modeling excited-state phenomena. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Prediction

TD-DFT is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. nih.govaps.org It calculates the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in nuclear geometry. These energies and their corresponding oscillator strengths (a measure of transition probability) allow for the simulation of UV-Vis absorption spectra. rsc.org

For molecules like this compound, the lowest energy electronic transition is typically a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov The presence of hydroxyl groups is known to perturb the electronic transitions of the anthracene core. researchgate.net Studies on anthracene-dicarboxylic acids have shown that the position of substituents significantly impacts the photophysical properties. researchgate.net For this compound, TD-DFT calculations would likely predict a primary absorption band in the UV or visible region, red-shifted relative to anthracene due to the electron-donating hydroxyl groups.

The following table presents TD-DFT calculated absorption data for related anthracene compounds, illustrating the effect of substitution.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|---|

| Anthracene | 375 | 0.11 | S0 → S1 (π-π) |

| 9,10-Anthracene Dicarboxylic Acid | ~400-425 | - | π-π |

| 1,4-Dihydroxyanthraquinone | ~450-550 | - | Intramolecular Charge Transfer |

Note: Data is illustrative, based on findings for related compounds. researchgate.netresearchgate.net

Furthermore, phenomena such as excited-state intramolecular proton transfer (ESIPT) are common in molecules with hydroxyl groups and a suitable proton acceptor site, like hydroxyanthraquinones. nih.govresearchgate.netrsc.orgrsc.org TD-DFT can be used to model the potential energy surfaces of the excited states to determine if such proton transfer pathways are energetically favorable for this compound.

Anharmonicity and Vibrational Analysis in Excited States

While the harmonic approximation is often used in vibrational analysis, it can fail to accurately predict IR spectra, especially in the high-frequency region (e.g., C-H and O-H stretching modes). nasa.govaanda.org Anharmonic calculations, which account for the non-parabolic nature of the potential energy surface and phenomena like Fermi resonances, provide a much more accurate picture. arxiv.orgrsc.org

For polycyclic aromatic hydrocarbons, it has been demonstrated that anharmonicity plays a dominant role in the 3-μm region of the IR spectrum. arxiv.org The inclusion of anharmonic effects, often using second-order vibrational perturbation theory (VPT2), is necessary to bring theoretical predictions into agreement with high-resolution experimental spectra. nasa.govarxiv.org

In this compound, the O-H stretching vibrations would be prominent features in the IR spectrum. Their exact frequencies and intensities would be heavily influenced by both intramolecular hydrogen bonding and anharmonicity. Anharmonic computational analysis would be essential to accurately model these vibrational modes and understand how they couple with other vibrations in the molecule, particularly upon electronic excitation. Such analysis can reveal how the vibrational structure changes between the ground and excited states, providing insight into the molecule's photodynamics. aanda.org

Theoretical Studies on Photoinduced Cycloaddition Reactions

Theoretical investigations into the photoinduced cycloaddition reactions of anthracene derivatives are crucial for understanding their photochemical reactivity. mdpi.com While specific studies on this compound are not extensively documented in readily available literature, general principles of anthracene photochemistry provide a framework for predicting its behavior. Anthracenes are known to undergo [4+4] and [4+2] cycloadditions. mdpi.commdpi.com

The [4+4] photodimerization is a characteristic reaction of anthracenes, proceeding through the excitation of an anthracene molecule to its singlet excited state, followed by the formation of an excimer with a ground-state molecule, which then collapses to form the dimer. mdpi.com This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a different wavelength. researchgate.net The substituents on the anthracene ring significantly influence the kinetics and thermodynamics of this process. researchgate.net For this compound, the hydroxyl groups are expected to play a significant role in the electronic properties of the excited state and, consequently, the efficiency and regioselectivity of the cycloaddition.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the reaction mechanisms of these cycloadditions. nih.gov For instance, studies on other anthracene derivatives have used DFT to unravel the stepwise versus concerted nature of cycloaddition reactions and to explain the regioselectivity observed. nih.gov Similar computational approaches could predict whether the cycloaddition of this compound would favor a head-to-head or head-to-tail arrangement in the resulting dimer. Furthermore, theoretical models can help understand the influence of the hydroxyl groups on the stability of the intermediates and transition states involved in the photoreaction.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and intermolecular interactions of molecules like this compound in various environments. nih.govunipr.it

Solvation Effects on Molecular Structure and Reactivity

The solvent environment can significantly impact the structure and reactivity of a solute molecule. For this compound, the hydroxyl groups are capable of forming hydrogen bonds with protic solvents. MD simulations can model these interactions and predict how they influence the conformation of the molecule. For example, in polar protic solvents, the hydroxyl groups are likely to be solvated, which could affect the planarity of the anthracene core and the rotational freedom of the hydroxyl groups.

Furthermore, solvation can alter the energy landscape of chemical reactions. In the context of photoinduced cycloadditions, the solvent can stabilize or destabilize the excited states and intermediates, thereby affecting the reaction rates and product distribution. Computational studies on related anthracene derivatives have shown that solvent polarity can influence the fluorescence quantum yield and the lifetime of the excited state, which are critical factors in photochemical reactions. researchgate.net

Supramolecular Organization and Packing Patterns

In the solid state, molecules like this compound can self-assemble into ordered structures through non-covalent interactions, forming supramolecular assemblies. rsc.org Hydrogen bonding involving the hydroxyl groups is expected to be a dominant factor in directing the crystal packing of this compound. These hydrogen bonds can lead to the formation of one-, two-, or three-dimensional networks. bdu.ac.in

Tautomerism Studies and Energetic Landscape Analysis

Tautomerism is a significant phenomenon in many organic molecules, and for hydroxy-substituted anthracenes, keto-enol tautomerism is of particular importance. amazonaws.com

Computational Assessment of Keto-Enol Tautomerism in Anthracene Triols

This compound can exist in equilibrium with its keto tautomers, such as 1,4-dihydroxy-9(10H)-anthracenone. Computational methods, particularly DFT, are widely used to assess the relative stabilities of these tautomeric forms. researchgate.netorientjchem.org These calculations involve optimizing the geometries of the different tautomers and computing their electronic energies.

For example, studies on anthralin (B1665566) (1,8-dihydroxy-9(10H)-anthracenone) and its triol tautomer (anthracene-1,8,9-triol) have shown that the keto-diol form is predominant. amazonaws.com This preference is supported by both experimental data (IR and NMR spectroscopy) and computational results. amazonaws.com Similar computational analyses for this compound would involve comparing the energies of the tri-enol form with various possible keto-enol tautomers. The calculations would need to account for intramolecular hydrogen bonding, which can play a crucial role in stabilizing certain tautomeric forms.

Stability and Interconversion of Tautomeric Forms

The relative stability of tautomers is determined by the difference in their free energies. Computational chemistry can provide these values, often with good accuracy. nih.gov The energetic landscape for the interconversion between tautomers can also be mapped out by locating the transition state structures connecting the different forms. The height of the energy barrier for this interconversion determines the rate at which equilibrium is established.

For hydroxyanthracenes, the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of acids or bases. capes.gov.br Computational models can incorporate solvent effects, for instance, by using continuum solvation models or by including explicit solvent molecules in the calculation. These studies can predict how the tautomeric equilibrium shifts in different environments. For this compound, the relative stabilities of the tautomers and the barriers for their interconversion would be highly dependent on the intricate network of intramolecular and intermolecular hydrogen bonds.

Redox Chemistry of Hydroxylated Anthracenes

The redox chemistry of hydroxylated anthracenes is a cornerstone of their utility, particularly in the synthesis of pigments and dyes. The interconversion between the reduced (hydroquinone/phenol) and oxidized (quinone) forms is a key characteristic.

Hydroxylated anthracenes readily undergo oxidation to yield quinone derivatives. This transformation is a fundamental reaction in the chemistry of this class of compounds. For instance, analogous compounds such as 3-Methyl-1,8,9-anthracenetriol can be oxidized to form quinones. The oxidation process typically involves the conversion of the hydroxyl-substituted anthracene core into a more stable anthraquinone structure. atamanchemicals.com This is exemplified by the oxidation of Anthracene-1,4,9,10-tetraol (B146207) (leucoquinizarin) to quinizarin (B34044) (1,4-dihydroxyanthraquinone) using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. The primary product of the oxidation of anthracene itself is anthraquinone. nih.gov In the case of this compound, oxidation would be expected to yield 1,4-dihydroxy-9-anthrone or further oxidized quinone species.

Table 1: Examples of Oxidation Reactions in Anthracene Derivatives

| Starting Compound | Oxidizing Agent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Anthracene | Sodium dichromate + Sulfuric acid | Anthraquinone | atamanchemicals.com |

| Anthracene-1,4,9,10-tetraol | Potassium permanganate or Hydrogen peroxide | Quinizarin (1,4-Dihydroxyanthraquinone) | |

| 9-Methylanthracene | Cytochrome P450 2B1, NADPH, O₂ | 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, Anthraquinone | nih.gov |

| 3-Methyl-1,8,9-anthracenetriol | General Oxidation | Anthraquinones or other oxidized derivatives |

The reduction of anthracene and its derivatives is a well-established transformation. The Birch reduction of anthracene, using sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the central ring to produce 9,10-dihydroanthracene. iptsalipur.orgstackexchange.com The mechanism involves a single electron transfer (SET) from the sodium to the LUMO of the anthracene, forming a radical anion. stackexchange.com This anion is then protonated by the alcohol. A second electron transfer and protonation complete the reduction. stackexchange.com It is considered more favorable to reduce the central ring to preserve the aromaticity of the two outer benzene (B151609) rings. stackexchange.com

Quinone derivatives, formed from the oxidation of hydroxylated anthracenes, can be reduced back to their hydroquinone (B1673460) form. For example, the reduction of quinizarin to leucoquinizarin (Anthracene-1,4,9,10-tetraol) is typically achieved with reductants such as sodium hydrosulfite.

Table 2: Examples of Reduction Reactions in Anthracene Derivatives

| Starting Compound | Reducing Agent/Conditions | Major Product | Reference(s) |

|---|---|---|---|

| Anthracene | Na / C₂H₅OH | 9,10-Dihydroanthracene | iptsalipur.orgscribd.com |

| Quinizarin | Sodium hydrosulfite | Anthracene-1,4,9,10-tetraol | |

| 3-Methyl-1,8,9-anthracenetriol | General Reduction | 3-Methylanthracene |

The hydroxyl groups are pivotal to the redox chemistry of compounds like this compound. These electron-donating groups increase the nucleophilicity of the aromatic system, making it more susceptible to oxidation compared to unsubstituted anthracene. wikipedia.org The biological and chemical activity of hydroxylated anthracenes is often attributed to the ability of these groups to form hydrogen bonds and participate in redox reactions.

The antioxidant properties of many phenolic compounds, including hydroxylated anthraquinones, are linked to the phenolic hydroxyl groups. mdpi.com These groups can react with free radicals through mechanisms such as hydrogen atom transfer (HAT), producing more stable semiquinone radicals and terminating radical chain reactions. mdpi.com The positioning of the hydroxyl groups is crucial; ortho- and para-hydroxyl groups are particularly effective at stabilizing the resulting radicals. mdpi.com In this compound, the hydroxyls at the 1 and 4 positions, being in a para-relationship relative to the quinone carbonyls that would form upon oxidation of the central ring, would significantly stabilize the redox intermediates.

Functionalization and Derivatization Strategies

The hydroxyl groups of this compound serve as handles for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

The hydroxyl groups on the anthracene core can undergo esterification and etherification, which are common reactions for phenols and alcohols. smolecule.com

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (like an acid chloride) to form an ester. senecalearning.com This reaction is typically catalyzed by an acid, such as sulfuric acid. senecalearning.comwiley.com For example, hydroxyl groups on polymers have been esterified using 9-anthracenecarboxylic acid. wiley.com This method allows for the attachment of various side chains to the anthracene scaffold.

Etherification can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then reacts with an alkyl halide in a nucleophilic substitution reaction to form an ether. plos.org

Table 3: General Functionalization of Hydroxyl Groups

| Reaction Type | General Reactants | General Product Structure | Reference(s) |

|---|---|---|---|

| Esterification | R'-OH + R-COOH (or derivative) | R'-O-C(=O)-R | senecalearning.comstudymind.co.uk |

| Etherification | R'-OH + Base, then R-X (alkyl halide) | R'-O-R | plos.org |

The anthracene framework can be modified through halogenation, followed by nucleophilic substitution to introduce a variety of functional groups.

Halogenation of anthracene can be achieved with reagents like chlorine or bromine. scribd.com The reaction of anthracene with cupric chloride can lead to the formation of 9-chloroanthracene. scribd.comgoogle.com More complex, selective routes have been developed for preparing brominated 1,4-anthraquinones starting from 9,10-dibromoanthracene (B139309), which proceeds through a diol intermediate. beilstein-journals.org The position of substituents on the anthracene ring significantly influences the thermodynamics and outcome of the reaction. researchgate.net

Nucleophilic Substitution of a halogen atom on the anthracene or anthraquinone ring allows for further derivatization. For example, halogen atoms on anthraquinone derivatives can be displaced by various nucleophiles. colab.ws This is a key strategy for synthesizing functionalized anthraquinones. mdpi.com While direct nucleophilic substitution of hydrogen is less common on simple aromatics, specialized methods like Vicarious Nucleophilic Substitution (VNS) can achieve this on electron-deficient rings, such as nitroaromatics. organic-chemistry.org In halonitroarenes, VNS can be faster than the substitution of the halogen itself. organic-chemistry.org

Table 4: Example of a Halogenation and Substitution Pathway

| Reaction Step | Starting Material | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Halogenation | Anthracene | Cupric Chloride in CCl₄ | 9-Chloroanthracene | scribd.com |

| Nucleophilic Thiolation | 2-Bromoanthraquinone | 4-Chlorothiophenol | 2-(4-chlorophenylthio)anthracene-9,10-dione | colab.ws |

Introduction of Other Functional Groups (e.g., carboxylic acids, alkyl groups)

The introduction of functional groups such as carboxylic acids and alkyl groups onto the anthracene scaffold is a common strategy to modify its physical and chemical properties. beilstein-journals.orgbeilstein-journals.org For a hydroxylated anthracene like this compound, these reactions are influenced by the activating and directing effects of the -OH groups.

Carboxylation: Carboxylic acid groups can be introduced onto an anthracene ring system through various methods. hmdb.ca One common approach for activated aromatic systems is direct carboxylation using carbon dioxide, often facilitated by a strong base to generate a more nucleophilic phenoxide. Another method is the Kolbe-Schmitt reaction, although it is more traditionally applied to simpler phenols. For less direct methods, functional groups that can be converted to carboxylic acids, such as methyl or formyl groups, can be first installed and subsequently oxidized. The oxidation of alkyl side chains using strong oxidizing agents like potassium permanganate is a standard procedure for converting them into carboxylic acid groups.

Alkylation: Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. beilstein-journals.orgiptsalipur.org The reaction of the anthracene core with an alkyl halide in the presence of a Lewis acid catalyst can introduce alkyl substituents. beilstein-journals.org The hydroxyl groups in this compound would strongly activate the ring towards this electrophilic substitution, likely directing the incoming alkyl groups to ortho and para positions relative to the hydroxyls. However, Friedel-Crafts reactions on highly activated systems can sometimes be complicated by polyalkylation and rearrangement side reactions. An alternative is the alkylation of the hydroxyl groups themselves to form ethers, followed by a Fries rearrangement to move the alkyl group to the aromatic ring. cdnsciencepub.com

Table 1: General Methods for Functional Group Introduction on Activated Anthracene Scaffolds

| Functional Group | Reaction Type | Reagents & Conditions | Expected Outcome on this compound |

|---|---|---|---|

| Carboxylic Acid | Direct Carboxylation | CO₂, Strong Base (e.g., NaH) | Introduction of -COOH group, likely at positions activated by the -OH groups. |

| Carboxylic Acid | Oxidation of Alkyl Group | KMnO₄ or CrO₃ on a pre-installed alkyl group | Conversion of an existing alkyl substituent to a carboxylic acid. |

| Alkyl Group | Friedel-Crafts Alkylation | Alkyl Halide (R-X), Lewis Acid (e.g., AlCl₃) | Introduction of alkyl (R) groups at positions activated by the -OH groups. beilstein-journals.orgiptsalipur.org |

| Alkyl Group | Fries Rearrangement | Acylation of -OH, then Lewis Acid catalyst | Migration of an acyl group from a phenolic ester to the aromatic ring, which can then be reduced to an alkyl group. cdnsciencepub.com |

Photochemistry and Photo-Induced Reactions

Anthracene and its derivatives are renowned for their rich photochemistry, characterized by reactions such as dimerization, cycloadditions, and photo-oxidation. beilstein-journals.org These reactions are initiated by the absorption of UV or visible light, which promotes the molecule to an excited electronic state.

Photodimerization and Photoinduced Cycloadditions (e.g., [4+4] Cycloaddition)

One of the most characteristic photoreactions of anthracene is the [4+4] photodimerization. sioc-journal.cnwikipedia.org Upon irradiation with UV light (typically >300 nm), two anthracene molecules, one in the ground state and one in the excited singlet state, can undergo a cycloaddition reaction between their central rings (at the 9 and 10 positions) to form a dimer. wikipedia.orgkyoto-u.ac.jp This process creates an eight-membered ring and results in the loss of conjugation across the central part of the anthracene monomers, which can be observed by the disappearance of the characteristic anthracene absorption bands in the UV-Vis spectrum. researchgate.net

The efficiency and stereochemistry of the photodimerization can be controlled by various factors, including the solvent, the presence of substituents, and supramolecular templating. scispace.com For this compound, the hydroxyl groups at positions 1, 4, and 9 would likely influence the dimerization process. The substituent at the 9-position can sterically hinder the dimerization or alter the electronic properties of the excited state, affecting the reaction rate and the stability of the resulting dimer.

Photo-oxidation Mechanisms and Pathways

In the presence of oxygen and light, many anthracene derivatives undergo photo-oxidation. mdpi.com The most common pathway involves the interaction of the excited triplet state of the anthracene with ground-state molecular oxygen (³O₂). researchgate.net Through a process of energy transfer, the anthracene returns to its ground state while generating highly reactive singlet oxygen (¹O₂). acs.orgnih.gov

This singlet oxygen can then react with a ground-state anthracene molecule in a [4+2] cycloaddition (Diels-Alder type) reaction across the 9,10-positions to form a stable 9,10-endoperoxide. nankai.edu.cn The formation of these endoperoxides is a common photochemical pathway for 9,10-substituted anthracenes. nankai.edu.cn In some cases, these endoperoxides can further decompose, sometimes leading to the formation of anthraquinone derivatives. nih.govconicet.gov.ar For this compound, the electron-donating hydroxyl groups would likely facilitate the initial photo-excitation and could influence the stability and subsequent reactions of the endoperoxide intermediate.

Kinetic Studies of Photochemical Transformations

The study of the kinetics of photochemical reactions provides insight into reaction mechanisms and rates. rsc.org For anthracene derivatives, kinetic studies often involve monitoring the change in concentration of the reactant or product over time using spectroscopic techniques like UV-Vis absorption or NMR spectroscopy. researchgate.netmdpi.comnih.gov

The rate of a photochemical reaction, such as photodimerization or photo-oxidation, depends on several factors, including the light intensity, wavelength, and the quantum yield of the reaction. kyoto-u.ac.jpqut.edu.au The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. Kinetic models can be developed to describe the rates of both the forward reaction (e.g., dimerization) and any competing or reverse reactions. researchgate.netmdpi.com For example, studies on 9-bromoanthracene (B49045) have determined specific kinetic constants for its photodimerization. mdpi.com

Table 2: Exemplary Kinetic Data for Photodimerization of Substituted Anthracenes in CD₂Cl₂